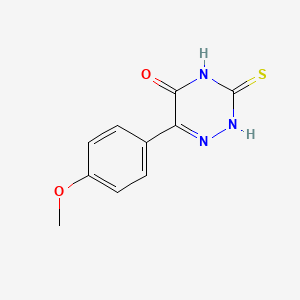
6-(4-methoxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Overview
Description
6-(4-methoxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, also known as MTDT, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. MTDT is a heterocyclic compound that contains a triazine ring and a thioxo group. It has been synthesized using different methods and has shown promising results in scientific research.
Scientific Research Applications
Glycosylation and Antimicrobial Evaluation
El‐Barbary, Hafiz, and Abdel-wahed (2010) investigated the glycosylation of 6-substituted-1,2,4-triazines and evaluated their antimicrobial properties. They found that these compounds, through a series of reactions including hydrazinolysis and cyclocondensation, could be converted into derivatives with significant antimicrobial activity (El‐Barbary, Hafiz, & Abdel-wahed, 2010).
Biocidal Effect and Synthesis of Nanomeric Compounds
Makki, Abdel-Rahman, and El-Shahawi (2014) synthesized new nanomeric fused cyclic thiosemicarbazones and their mercury(II) salts, exploring their biocidal effect and potential as molluscicidal agents against snails responsible for Bilharziasis (Makki, Abdel-Rahman, & El-Shahawi, 2014).
Antimicrobial Activities of Triazole Derivatives
Bektaş et al. (2007) reported the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. They demonstrated that these derivatives exhibit good to moderate activities against various microorganisms, showcasing the potential of 1,2,4-triazine derivatives in developing antimicrobial agents (Bektaş et al., 2007).
Diorganotin(IV) Complexes and Their Crystal Structures
López-Torres et al. (2003) explored the synthesis of diorganotin(IV) complexes with a cyclic thiosemicarbazone ligand. Their research provided insights into the crystal structures of these complexes, revealing the bonding and geometry around the tin atoms (López-Torres et al., 2003).
Aqua Mediated Synthesis and Biological Activities
Sachdeva et al. (2012) performed an aqua-mediated synthesis of novel thioxo-1,2,4-triazin-5(2H)-one and triazinoindole derivatives, evaluating their antibacterial and antifungal activities. Their work demonstrates the efficiency of green chemistry approaches in synthesizing bioactive compounds (Sachdeva et al., 2012).
Mechanism of Action
Target of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
Similar compounds have been found to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound likely affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound may reduce inflammation and promote neuroprotection.
Pharmacokinetics
Related compounds have been found to present satisfactory drug-like characteristics and adme properties .
Result of Action
The compound likely exhibits neuroprotective and anti-inflammatory effects. It may reduce inflammation and promote neuroprotection by inhibiting the ER stress pathway and the NF-kB inflammatory pathway .
properties
IUPAC Name |
6-(4-methoxyphenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-15-7-4-2-6(3-5-7)8-9(14)11-10(16)13-12-8/h2-5H,1H3,(H2,11,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMUFAGEOUHHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427687 | |
| Record name | 6-(4-methoxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
CAS RN |
27623-06-9 | |
| Record name | 6-(4-methoxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





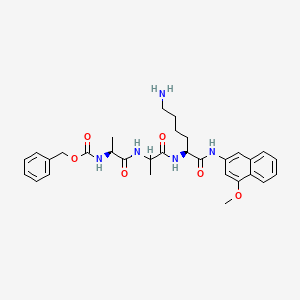

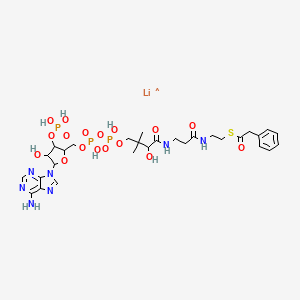
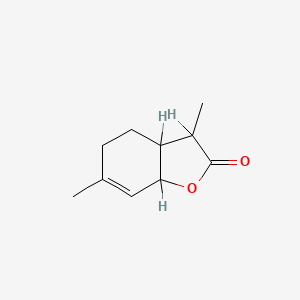



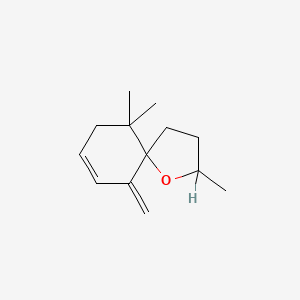
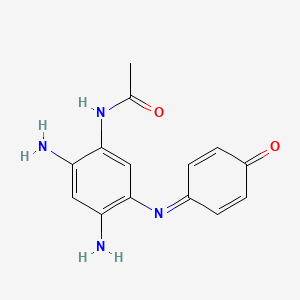

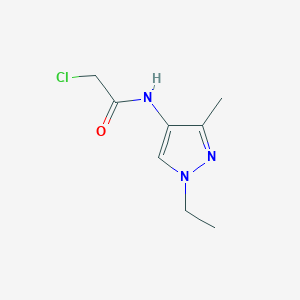
![[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1609487.png)